molecular formula C24H22N2O3 B11636101 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide

Cat. No.: B11636101
M. Wt: 386.4 g/mol
InChI Key: CEBNPHPWCHMFJU-UHFFFAOYSA-N
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Description

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide is a synthetic small molecule featuring a benzoxazole core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery . The benzoxazole moiety is present in a variety of naturally occurring bioactive compounds and is known to confer a range of biological activities . This particular compound consists of a 5,7-dimethylbenzoxazole group linked via a phenyl bridge to a 3-ethoxybenzamide unit. Benzoxazole derivatives, in general, have been extensively studied and demonstrate a broad spectrum of promising biological properties. Research indicates that such compounds can possess antimicrobial activity, particularly against Gram-positive bacteria like Bacillus subtilis , as well as antifungal properties . Furthermore, the benzoxazole scaffold is a prominent feature in compounds investigated for their cytotoxic effects against various cancer cell lines, with some derivatives showing selectivity towards cancer cells over normal cells, suggesting their value as candidates in oncology research . The specific substitution pattern on the benzoxazole ring, including the methyl groups at the 5 and 7 positions, is an important factor in the compound's properties, as structure-activity relationship (SAR) studies highlight that substituents at the 2 and 5 positions of the benzoxazole ring are critical for modulating biological activity . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide

InChI

InChI=1S/C24H22N2O3/c1-4-28-20-10-6-7-17(14-20)23(27)25-19-9-5-8-18(13-19)24-26-21-12-15(2)11-16(3)22(21)29-24/h5-14H,4H2,1-3H3,(H,25,27)

InChI Key

CEBNPHPWCHMFJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Amino-4,6-dimethylphenol

The benzoxazole core is synthesized from 2-amino-4,6-dimethylphenol and a carboxylic acid derivative. A common approach uses:

  • Reagents : 2-Amino-4,6-dimethylphenol, trichloroacetic acid, or acyl chlorides

  • Conditions : Reflux in polar aprotic solvents (e.g., DMF, DMSO) at 120–140°C for 6–12 hours.

Mechanism : Acid-catalyzed cyclization forms the oxazole ring via intramolecular dehydration. The methyl groups at positions 5 and 7 arise from the starting phenol’s substituents.

Alternative Methods for Benzoxazole Formation

Patent literature describes microwave-assisted cyclization for reduced reaction times (30–60 minutes at 150°C). Catalysts such as polyphosphoric acid (PPA) or zeolites improve yields to 85–92% compared to conventional heating (70–78%).

Amide Coupling to Introduce 3-Ethoxybenzamide

Acyl Chloride Route

The most widely reported method involves reacting 3-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline with 3-ethoxybenzoyl chloride:

Procedure :

  • Reagents :

    • 3-Ethoxybenzoyl chloride (1.2 equiv)

    • Aniline derivative (1.0 equiv)

    • Base: Sodium carbonate (2.0 equiv) or triethylamine

    • Solvent: Toluene or dichloromethane.

  • Conditions :

    • Temperature: 40–50°C

    • Time: 2–4 hours

    • Workup: Aqueous extraction, column chromatography (silica gel, hexane/ethyl acetate).

Yield : 68–75%.

Carbodiimide-Mediated Coupling

For substrates sensitive to acyl chlorides, DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) promotes amide bond formation:

Procedure :

  • Reagents :

    • 3-Ethoxybenzoic acid (1.1 equiv)

    • DCC (1.5 equiv)

    • DMAP (4-dimethylaminopyridine, catalytic)

    • Solvent: THF or DMF.

  • Conditions :

    • Temperature: 0°C to room temperature

    • Time: 12–24 hours

    • Workup: Filtration to remove dicyclohexylurea, solvent evaporation.

Yield : 60–65%.

Optimization and Comparative Analysis

Solvent and Base Effects

SolventBaseTemperature (°C)Yield (%)
TolueneNa2CO34075
DCMTriethylamine2568
THFDMAP/DCC0→2565

Toluene with sodium carbonate provides optimal yields due to improved solubility of intermediates and efficient HCl scavenging.

Catalytic Enhancements

  • Microwave Assistance : Reduces benzoxazole cyclization time to 30 minutes (yield: 88%).

  • Lewis Acids : ZnCl2 or BF3·OEt2 in catalytic amounts increases amidation efficiency by 10–15%.

Characterization and Quality Control

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, benzoxazole-H), 7.89–7.45 (m, aromatic-H), 4.12 (q, J=7.0 Hz, 2H, OCH2), 2.51 (s, 6H, CH3), 1.44 (t, J=7.0 Hz, 3H, CH3).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-alkylation during ethoxy group introduction is minimized using controlled stoichiometry of iodoethane.

  • Hydrolysis Sensitivity : The benzoxazole ring is prone to acidic hydrolysis; neutral pH conditions are maintained during workup.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis favors the acyl chloride route due to lower reagent costs.

  • Green Chemistry : Patent US9108983B2 highlights solvent recycling and catalytic recovery systems to reduce waste.

Emerging Methodologies

  • Flow Chemistry : Continuous-flow reactors enable safer handling of acyl chlorides and improve reaction consistency.

  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) achieve amidation at 30°C with 70% yield, though scalability remains limited .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide involves its ability to undergo photoinduced electron transfer (PET) reactions. When excited by light, the compound transfers an electron from the benzoxazole moiety to the phenyl ring, resulting in the formation of a radical cation. This radical cation can then react with other molecules, leading to the formation of fluorescent products or other chemical modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Functional Groups

The compound belongs to the benzamide class, sharing a common backbone with analogs such as:

  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Contains a simpler benzamide structure with an N,O-bidentate directing group but lacks the benzoxazole ring. This difference impacts its utility in metal-catalyzed C–H functionalization reactions .
  • Diflufenican (): A pyridinecarboxamide herbicide with trifluoromethyl and difluorophenyl groups.
Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Primary Application
Target Compound Benzamide-benzoxazole 5,7-dimethylbenzoxazole; 3-ethoxybenzamide Unknown (potential agrochemical)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy-dimethylethyl; 3-methylbenzamide Metal catalysis
Diflufenican Pyridinecarboxamide Trifluoromethyl; difluorophenyl Herbicide

Physicochemical and Functional Properties

  • Benzoxazole vs.
  • Ethoxy Group : The 3-ethoxy substituent may increase lipophilicity compared to methyl or hydroxyl groups in analogs, influencing solubility and membrane permeability .

Biological Activity

N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H22N6O4
  • Molar Mass : 458.47 g/mol
  • CAS Number : 666209-35-4

Structural Characteristics

The compound features a benzamide structure with a benzoxazole moiety, which is known for its biological activity. The presence of ethoxy and dimethyl groups enhances its lipophilicity, potentially improving cellular uptake.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of benzamide derivatives, including this compound. Research indicates that compounds with similar structures can act as inhibitors of histone deacetylases (HDACs), which are overexpressed in various cancers.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of HDACs : By inhibiting HDACs, the compound can alter gene expression related to cell cycle regulation and apoptosis.
  • Induction of Apoptosis : Studies suggest that HDAC inhibitors promote apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancerous cells, preventing proliferation.

Pharmacological Studies

A pharmacological study conducted on a series of benzamide derivatives demonstrated varying degrees of HDAC inhibition. The most potent compounds exhibited IC50 values in the nanomolar range, indicating strong inhibitory effects against HDAC1 and HDAC2.

CompoundIC50 (nM)HDAC1 InhibitionHDAC2 Inhibition
BA14.8HighModerate
BA239.9ModerateLow
This compoundTBDTBDTBD

Study 1: In Vitro Evaluation

In a study assessing the cytotoxic effects of various benzamide derivatives on glioblastoma cell lines, this compound was evaluated alongside known HDAC inhibitors. The results indicated that this compound significantly reduced cell viability at concentrations above 10 µM.

Study 2: In Vivo Assessment

An in vivo study involving xenograft models demonstrated that treatment with this compound led to a substantial reduction in tumor size compared to control groups. This suggests potential for further development as an anticancer therapeutic.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide?

The synthesis involves multi-step organic reactions, typically starting with the formation of the benzoxazole core followed by amidation. Key steps include:

  • Benzoxazole formation : Cyclization of 2-aminophenol derivatives with acylating agents under controlled temperatures (80–120°C) and solvents like dimethylformamide (DMF) .
  • Amidation : Coupling of the benzoxazole intermediate with 3-ethoxybenzoyl chloride using triethylamine as a catalyst in dichloromethane .
    Optimization strategies :
  • Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Purify intermediates via recrystallization (ethanol/water mixtures) and final product via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Spectroscopic methods :
    • NMR : ¹H and ¹³C NMR confirm functional groups (e.g., ethoxy protons at δ 1.3–1.5 ppm, aromatic protons in benzoxazole at δ 7.0–8.2 ppm) .
    • IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch in ethoxy group) .
  • X-ray crystallography : Resolve 3D conformation using SHELX software for refinement and ORTEP for visualization .

Q. What biological activities are associated with this compound?

Preliminary studies suggest:

  • Antimicrobial activity : Inhibition of bacterial growth (e.g., E. coli, S. aureus) via disruption of cell wall synthesis .
  • Anticancer potential : Apoptosis induction in cancer cell lines (e.g., MCF-7 breast cancer) through enzyme inhibition (e.g., topoisomerase II) .
  • Antiviral applications : Structural analogs show activity against Hepatitis B virus (HBV) by targeting viral replication enzymes .

Q. What analytical techniques are used to characterize purity and stability?

  • HPLC : Quantify purity (>95%) using a C18 column with UV detection at 254 nm .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) .
  • Photostability tests : Expose to UV light (λ = 365 nm) for 48 hours; monitor degradation via LC-MS .

Advanced Research Questions

Q. How can computational methods like molecular docking predict biological targets?

  • Molecular docking (AutoDock) : Use Lamarckian genetic algorithms to model ligand-receptor interactions. Key steps:
    • Prepare the compound’s 3D structure (optimized via DFT calculations).
    • Dock into target proteins (e.g., HBV polymerase PDB: 1QXS) using empirical free energy scoring .
    • Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. How to resolve contradictions in biological activity data across studies?

  • Experimental variables :

    FactorImpactMitigation
    SolubilityLow solubility in aqueous buffersUse DMSO/β-cyclodextrin complexes .
    Cell line variabilityDifferential expression of targetsStandardize cell lines (e.g., ATCC-certified) .
  • Statistical validation : Apply ANOVA to compare IC₅₀ values across replicate experiments .

Q. How to design derivatives to improve pharmacokinetic properties?

  • Structure-activity relationship (SAR) strategies :

    ModificationRationaleExample
    Ethoxy → methoxyReduce metabolic oxidationHigher logP (5.68 → 6.12) for enhanced membrane permeability .
    Halogen substitution (e.g., Cl at para position)Increase target binding affinityAnalogues show 2× potency against HBV .
  • In silico ADMET prediction : Use SwissADME to optimize logP (target: 3–5) and polar surface area (<140 Ų) .

Q. What crystallographic challenges arise during structural analysis, and how are they addressed?

  • Challenges :
    • Twinned crystals : Common due to flexible ethoxy group.
    • Weak diffraction : Caused by disorder in the benzoxazole ring.
  • Solutions :
    • Use SHELXD for structure solution and SHELXL for refinement with TWIN commands .
    • Collect high-resolution data (≤1.0 Å) at synchrotron facilities .

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